![molecular formula C6H5BrN2O2 B1280105 2-Bromo-5-methyl-3-nitropyridine CAS No. 23056-46-4](/img/structure/B1280105.png)
2-Bromo-5-methyl-3-nitropyridine
Overview
Description
2-Bromo-5-methyl-3-nitropyridine is a compound that is structurally related to various nitropyridines, which have been extensively studied due to their interesting chemical and physical properties. These compounds are often intermediates in the synthesis of pharmaceuticals and pesticides and have been the subject of various spectroscopic and quantum chemical studies. They are known for their potential toxicity, as well as their utility in various chemical reactions and potential applications in materials science, particularly in the field of non-linear optics (NLO) .
Synthesis Analysis
The synthesis of nitropyridine derivatives, such as 5-bromo-2-nitropyridine, can be achieved through the oxidation of corresponding amines. For instance, 5-bromo-2-nitropyridine has been prepared from its amine precursor using hydrogen peroxide oxidation on a large scale. This process required careful optimization to achieve high conversion rates and reproducibility, as well as thorough safety studies to ensure the stability of the oxidant mixture and the safety of the oxidation reaction . Additionally, reactions of bromomethyl-nitropyridines with aromatic amines have been explored, leading to the formation of various pyrazolo-pyridines depending on the reaction conditions .
Molecular Structure Analysis
The molecular structure of nitropyridine derivatives has been extensively studied using density functional theory (DFT) and spectroscopic methods such as FT-IR and FT-Raman. These studies provide insights into the equilibrium geometry, vibrational frequencies, and potential energy distribution (PED) of the molecules. For example, quantum chemical calculations have been used to determine the optimized geometry and complete vibrational assignments for 2-amino-3-bromo-5-nitropyridine, which is structurally similar to 2-bromo-5-methyl-3-nitropyridine . The crystal structure of related compounds, such as 2-bromo-4-nitropyridine N-oxide, has also been determined, revealing details about the orientation of substituents and intermolecular interactions .
Chemical Reactions Analysis
Nitropyridines participate in various chemical reactions, often serving as intermediates in the synthesis of more complex molecules. The reactivity of these compounds can be influenced by the presence of electron-withdrawing or electron-donating substituents, which affect the electron density distribution within the molecule. For instance, the reaction of bromomethyl-nitropyridines with aromatic amines can lead to the formation of arylaminomethyl-nitropyridines or pyrazolo-pyridines, depending on the reaction conditions . The biological activity of these compounds can be inferred from their electrophilicity index and other quantum chemical parameters .
Physical and Chemical Properties Analysis
The physical and chemical properties of nitropyridine derivatives are closely related to their molecular structure. Spectroscopic studies provide valuable information about the vibrational characteristics of these compounds, which can be correlated with their molecular geometry. The electronic properties, such as HOMO-LUMO energies and the energy gap, are important for understanding the reactivity and stability of the molecules. Additionally, the NLO properties, such as hyperpolarizability, are of particular interest for materials science applications. For example, the high beta value and non-zero dipole moment of 2-amino-3-bromo-5-nitropyridine suggest that it could be a good candidate for NLO material . The thermodynamic properties, such as heat capacity, entropy, and enthalpy changes, have also been studied for different temperatures, providing insights into the stability and reactivity of these compounds .
Scientific Research Applications
Synthesis and Large-Scale Production
2-Bromo-5-methyl-3-nitropyridine is used in chemical synthesis, particularly in the oxidation process. Agosti et al. (2017) describe the synthesis of 5-Bromo-2-nitropyridine from the corresponding amine via hydrogen peroxide oxidation. This synthesis is significant for large-scale production and involves establishing safe and reproducible reaction conditions for consistent results (Agosti et al., 2017).
Chemical Reactivity and Solvent Influence
Hertog and Jouwersma (1953) explored the reactivity of various nitropyridine derivatives, including 2-bromo-3-ethoxy-6-nitropyridine and 5-bromo-2-nitropyridine, towards ammonia in different solvents. Their study found that solvent polarity significantly influences the substitution processes, especially for substituents in the para or ortho position relative to the nitro group (Hertog & Jouwersma, 1953).
Spectroscopic Analysis and Molecular Studies
Sundaraganesan et al. (2005) conducted a detailed analysis of the Fourier transform Raman and infrared spectra of 5-bromo-2-nitropyridine. Their study included density functional method calculations to understand the molecular vibrations and structure of the compound (Sundaraganesan et al., 2005).
Synthesis of Derivatives and Reaction Mechanisms
Peterson and Tolman (1977) investigated the synthesis of 5-arylamino-2-picolines using 5-bromo- and 3-bromo-2-methylpyridine. Their work provides insight into the reaction mechanisms and confirms the structures of various derivatives (Peterson & Tolman, 1977).
Mechanism of Action
Target of Action
It is known that bromo-nitropyridines are often used in the synthesis of various organic compounds and can participate in numerous chemical reactions . For instance, they are used as reactants in the Suzuki–Miyaura coupling, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Mode of Action
In the context of suzuki–miyaura coupling, bromo-nitropyridines can undergo oxidative addition with palladium, forming a new pd–c bond . This is followed by transmetalation, where the organic group is transferred from boron to palladium . The specific interactions of 2-Bromo-5-methyl-3-nitropyridine with its targets would depend on the specific reaction conditions and the other reactants involved.
Biochemical Pathways
It’s worth noting that nitropyridines can undergo various reactions, leading to the formation of different organic compounds . These reactions can potentially influence various biochemical pathways, depending on the specific compounds formed.
Result of Action
It is known to be used as a reactant in the synthesis of various organic compounds . The specific effects would depend on the nature of these compounds and their interactions with biological systems.
Safety and Hazards
properties
IUPAC Name |
2-bromo-5-methyl-3-nitropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O2/c1-4-2-5(9(10)11)6(7)8-3-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AESPBTFGZRRYRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60494244 | |
Record name | 2-Bromo-5-methyl-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60494244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-methyl-3-nitropyridine | |
CAS RN |
23056-46-4 | |
Record name | 2-Bromo-5-methyl-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60494244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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